2-ETHOXYSULFONYLETHANOL

説明

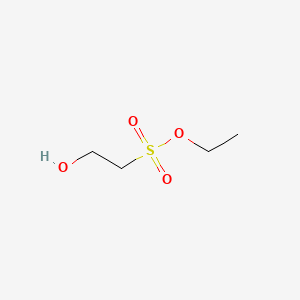

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207069 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-44-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the Preparation of 2 Ethoxysulfonylethanol

Retrosynthetic Dissection of the 2-ETHOXYSULFONYLETHANOL Molecular Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orge3s-conferences.org The goal is to progressively simplify the structure until readily available starting materials are identified. wikipedia.orgdeanfrancispress.comlibretexts.org For this compound, the molecular framework allows for several logical disconnections corresponding to reliable chemical reactions.

The two most prominent disconnections for the this compound backbone are at the sulfur-carbon (S-C) bond and the sulfur-oxygen (S-O) bond of the ethoxy group.

S-C Bond Disconnection: This is a common strategy for sulfone and sulfonate ester synthesis. Breaking the S-CH₂ bond leads to two synthons: an "ethoxysulfinate anion" (1a ) and a "2-hydroxyethyl cation" (1b ). The corresponding synthetic equivalents, or reagents, for these synthons would be an alkali metal ethoxysulfinate salt, such as sodium ethoxysulfinate, and a 2-haloethanol, like 2-chloroethanol (B45725).

S-O Bond Disconnection: Cleavage of the sulfur-oxygen bond of the ethoxy group suggests an esterification-type reaction. This disconnection generates an "ethoxide anion" (2a ) and a "2-hydroxyethanesulfonyl cation" (2b ). Plausible reagents for this strategy include ethanol (B145695) or sodium ethoxide and a reactive sulfonylating agent like 2-hydroxyethanesulfonyl chloride.

These primary retrosynthetic pathways provide a logical foundation for designing both direct and indirect synthetic approaches to the target molecule.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a minimal number of steps from readily available precursors.

Esterification of Sulfonic Acids with Ethylene (B1197577) Glycol Derivatives

The formation of a sulfonate ester via the reaction of a sulfonic acid and an alcohol is a fundamental transformation in organic chemistry. nih.goveurjchem.com In principle, this compound could be formed by the direct esterification of ethoxysulfonic acid with ethylene glycol. This reaction would typically require an acid catalyst and the removal of water to drive the equilibrium toward the product.

However, this specific route is hampered by the nature of the starting material. Ethoxysulfonic acid (CH₃CH₂OSO₃H) is not a commonly available or stable reagent, making its direct use in a large-scale synthesis impractical. While methods exist for the direct coupling of sulfonic acid salts with alcohols using activating agents, the challenge of preparing and handling the requisite ethoxysulfonate precursor remains. researchgate.net

Functionalization of Ethanol Precursors via Sulfonylation

A more feasible and widely applicable strategy involves the functionalization of ethanol-based precursors. This approach can be realized through two primary pathways derived from the retrosynthetic analysis.

Route A: Sulfonylation of Ethylene Glycol

This method involves the reaction of a suitable sulfonylating agent with ethylene glycol. The key reagent, ethoxysulfonyl chloride (ethyl chlorosulfate), can be reacted with ethylene glycol. To favor the desired mono-sulfonylation product over the disubstituted byproduct, a large excess of ethylene glycol would be employed, along with a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. organic-chemistry.org The reaction is typically performed at low temperatures to control reactivity.

Route B: Nucleophilic Substitution with Ethoxysulfinate

This pathway builds the molecule by forming the sulfur-carbon bond, as suggested by retrosynthesis. It involves the reaction of a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, with an ethoxysulfinate salt. Sodium ethoxysulfinate is a viable nucleophile for this Sₙ2 reaction. The sulfinate salt itself can be prepared from readily available starting materials, such as by the reduction of the corresponding sulfonyl chloride or through the reaction of sodium sulfite (B76179) with an ethylating agent. nih.gov This route offers a robust and controllable method for constructing the target framework.

Indirect Synthetic Pathways

Indirect pathways may involve more steps but can utilize more accessible or versatile starting materials.

Transformations Involving Sulfur Dioxide Equivalents

Sulfur dioxide (SO₂) is a fundamental building block for constructing sulfonyl-containing molecules. researchgate.netethernet.edu.et Its use, often through more stable and easily handled surrogates, is a cornerstone of many indirect synthetic strategies. nih.govrsc.org

A practical route to this compound that utilizes an SO₂ equivalent begins with sodium sulfite (Na₂SO₃), which can be considered a hydrated salt form of SO₂. The synthesis proceeds in two key steps:

Preparation of Sodium Ethoxysulfinate: Sodium sulfite is reacted with an ethylating agent, such as ethyl chloroformate or diethyl sulfate (B86663), to form sodium ethoxysulfinate. This step effectively installs the ethoxy group onto the sulfur atom derived from the SO₂ equivalent.

Nucleophilic Alkylation: The prepared sodium ethoxysulfinate is then used as a nucleophile to displace a halide from 2-chloroethanol, forming the required S-C bond and completing the synthesis of this compound.

This pathway is an elaboration of the nucleophilic substitution route described in section 2.2.2, but it highlights the strategic use of a simple, inexpensive sulfur source like sodium sulfite to build the core sulfonyl functional group. nih.gov Radical-based methods, where a carbon-centered radical adds to SO₂ to form a sulfonyl radical, are also a powerful tool in organosulfur chemistry but are more complex for synthesizing this specific target. rsc.org

Table of Compounds

Ring-Opening Reactions of Cyclic Sulfonates

A prominent strategy for the synthesis of β-hydroxy sulfonate esters involves the nucleophilic ring-opening of cyclic sulfates. Cyclic sulfates, such as ethylene sulfate (1,3,2-dioxathiolane-2,2-dioxide), serve as potent electrophiles, analogous to epoxides, and are susceptible to attack by a wide range of nucleophiles. nih.govgoogle.com This reactivity can be harnessed for the preparation of this compound.

The proposed reaction mechanism involves the nucleophilic attack of ethanol (or the ethoxide ion) on one of the electrophilic carbon atoms of the ethylene sulfate ring. This attack leads to the cleavage of a carbon-oxygen bond, opening the ring and forming a sulfate ester intermediate. This process is typically stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon center being attacked. The initial product is an ethyl sulfate, which can then be hydrolyzed under acidic conditions to yield the final this compound product. google.com

The reaction can be summarized as follows:

Nucleophilic Attack: Ethanol attacks the ethylene sulfate ring, facilitated by a base or under neutral conditions, to form an intermediate ethyl 2-(ethoxysulfonyl)ethan-1-yl sulfate.

Hydrolysis: The resulting sulfate ester is subsequently hydrolyzed, typically with dilute acid, to cleave the sulfate group and reveal the terminal hydroxyl functionality, yielding this compound.

This method is advantageous due to the accessibility of cyclic sulfates, which can be prepared by the oxidation of the corresponding cyclic sulfites. nih.govkiesslinglab.com The high reactivity of cyclic sulfates allows the reaction to proceed under relatively mild conditions. researchgate.net

Catalytic Methods in this compound Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of chemical transformations. For the synthesis of this compound, various catalytic strategies, including homogeneous, heterogeneous, and biocatalytic approaches, can be conceptualized to improve reaction rates and yields.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, can be employed to facilitate the synthesis of this compound. Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts in reactions such as esterification and sulfonation. nih.govopenochem.org

In the context of the ring-opening of ethylene sulfate with ethanol, a Lewis acid or a Brønsted acid could act as a catalyst. The acid would coordinate to one of the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Lanthanide(III) triflates have been shown to be effective Lewis acid catalysts for the O-glycosylation of alcohols using glycosyl cyclic sulfites, a mechanistically related transformation. kiesslinglab.com This suggests that similar Lewis acids could be effective in catalyzing the addition of ethanol to ethylene sulfate.

Alternatively, a direct acid-catalyzed reaction between ethylene glycol and an ethoxysulfonylating agent could be envisioned, although controlling selectivity might be challenging.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous flow processes, which aligns with the principles of green chemistry. acs.orgajgreenchem.com For the synthesis of this compound, solid acid catalysts are particularly relevant.

Materials functionalized with sulfonic acid groups (-SO₃H) are effective catalysts for a variety of acid-catalyzed reactions, including esterification. researchgate.netaurak.ac.ae These catalysts can be prepared using various supports:

Polymeric Resins: Macroreticular polystyrene resins functionalized with sulfonic acid groups, such as Amberlyst-15, are widely used and known for their strong acidic sites and thermal stability. researchgate.net

Sulfonated Carbons: Carbon materials derived from biomass can be sulfonated to create robust solid acid catalysts with hydrophobic surfaces, which can be advantageous in certain reactions. mdpi.comelsevierpure.com

Functionalized Silica (B1680970): Silica gels and mesoporous silicas can be functionalized with propylsulfonic acid groups, offering a high surface area and ordered porous structures that can enhance catalytic activity. acs.org

These heterogeneous catalysts could be employed in a packed-bed reactor for continuous production, where a mixture of ethylene sulfate and ethanol is passed over the catalyst bed under optimized temperature and pressure conditions. This approach would facilitate catalyst recovery and streamline the manufacturing process.

| Catalyst Type | Support Material | Key Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Sulfonated Resin | Styrene-divinylbenzene copolymer | High acid site density, commercially available, good thermal stability. | Swelling in certain organic solvents, potential for limited accessibility of bulky molecules. | researchgate.netmdpi.com |

| Sulfonated Carbon | Incompletely carbonized biomass (e.g., glucose, vermicelli) | Hydrophobic surface, excellent thermal/mechanical stability, low cost. | Acid site density can be variable depending on preparation method. | mdpi.comelsevierpure.com |

| Functionalized Silica | Mesoporous Silica (e.g., MSN) | High surface area, ordered porous structure, tunable properties. | More complex multi-step synthesis required. | acs.org |

| Supported Brønsted Acids | Silica Gel (SiO₂) | Simple preparation, reusable, effective under microwave conditions. | Potential for leaching of the active acid component. | ajgreenchem.com |

Biocatalysis Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions (ambient temperature and pressure, neutral pH). While no specific biocatalyst has been reported for the direct synthesis of this compound, the potential for enzymatic methods exists.

Enzymes such as lipases are widely used for their ability to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity. It is conceivable that a lipase (B570770) could be engineered or screened to catalyze the reaction between an appropriate sulfur-containing substrate and ethanol. For instance, a lipase might catalyze the selective ethanolysis of a precursor molecule containing a sulfonate group.

Alternatively, sulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor, typically a hydroxyl group. While their natural role is often in biological detoxification and signaling pathways, protein engineering and directed evolution could potentially adapt a sulfotransferase to utilize an ethoxysulfonyl donor for the specific sulfonation of ethylene glycol. However, this remains a speculative approach and would require significant research and development.

Process Intensification and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up parameters to ensure safety, efficiency, and economic viability. pitt.edu Sulfonation reactions, in particular, present specific challenges due to their highly exothermic nature. chemithon.com

Process Intensification (PI): PI aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. altlaboratories.com For the production of this compound, a key strategy would be the shift from traditional large-volume batch reactors to continuous flow processing. cetjournal.itmdpi.com

Continuous Flow Reactors: Using microreactors or packed-bed reactors offers superior heat and mass transfer compared to batch reactors. This is crucial for managing the significant heat of reaction (~380 kJ/kg SO₃) associated with sulfonation processes, preventing the formation of hot spots and reducing the risk of side reactions or thermal decomposition. chemithon.com

Reduced Reactor Volume: Continuous processing minimizes the inventory of hazardous materials at any given time, leading to an inherently safer process. cetjournal.it

Improved Yield and Quality: Precise control over reaction parameters (temperature, residence time, stoichiometry) in a continuous setup can lead to higher yields and product purity, simplifying downstream purification.

Scale-Up Considerations: When scaling up the production of this compound, several factors must be addressed:

Heat Management: The primary challenge in scaling up sulfonation is the removal of reaction heat. The design of the reactor must incorporate a high surface-area-to-volume ratio to allow for efficient cooling.

Viscosity Changes: The viscosity of the reaction mixture can increase significantly as the reaction progresses, which can impede mixing and heat transfer. The reactor and agitation system must be designed to handle these changes. chemithon.com

Reagent Stoichiometry: Tight control over the molar ratio of reactants is essential to prevent side reactions and ensure complete conversion. Continuous reactors with precise dosing pumps are advantageous in this regard.

Materials of Construction: The corrosive nature of some sulfonating agents (e.g., oleum, chlorosulfuric acid) requires the use of corrosion-resistant materials for the reactor and associated equipment.

| Parameter | Batch Process Consideration | Continuous Process (PI) Advantage | Reference |

|---|---|---|---|

| Heat Transfer | Limited by low surface-area-to-volume ratio; risk of thermal runaway. | High surface-area-to-volume ratio enables efficient heat removal and precise temperature control. | chemithon.comcetjournal.it |

| Mixing & Mass Transfer | Challenging with increasing viscosity; potential for localized reagent concentration. | Superior mixing through static mixers or narrow channels ensures homogeneity. | chemithon.com |

| Safety | Large inventory of potentially hazardous reactants and intermediates. | Small reactor hold-up significantly reduces risk (inherently safer design). | cetjournal.it |

| Process Control | Dynamic conditions; difficult to maintain optimal parameters throughout the batch. | Steady-state operation allows for precise control of residence time, temperature, and stoichiometry. | pitt.edu |

| Footprint & Capital Cost | Large, heavy-walled reactors required for high-pressure/temperature operation. | Smaller, more compact equipment reduces physical footprint and can lower capital costs. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxysulfonylethanol

Reactions Involving the Sulfonate Ester Moiety

The ethoxysulfonyl group (CH₃CH₂O-SO₂-) is characterized by a highly electrophilic sulfur atom, making it susceptible to attack by a wide variety of nucleophiles. The reactivity of this group is central to the utility of sulfonate esters in organic synthesis, where they are often employed as excellent leaving groups.

Nucleophilic substitution at the tetracoordinate sulfur atom of a sulfonate ester typically proceeds via a concerted, bimolecular (S_N2-type) mechanism. wikipedia.orgorganic-chemistry.orgyoutube.com In this pathway, the incoming nucleophile attacks the sulfur center from the side opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. youtube.com For 2-ethoxysulfonylethanol, the reaction involves the displacement of the 2-hydroxyethoxy group.

The general mechanism can be depicted as: Nu:⁻ + CH₃CH₂O-SO₂-OCH₂CH₂OH → [Nu---SO₂(OCH₂CH₃)---OCH₂CH₂OH]⁻ → Nu-SO₂(OCH₂CH₃) + ⁻OCH₂CH₂OH

A wide range of nucleophiles can participate in this reaction, leading to the formation of various substituted sulfonyl compounds. The sulfonate anion itself is a highly stabilized and therefore excellent leaving group, which facilitates these reactions. youtube.com

| Nucleophile (Nu:⁻) | Reagent Example | Product Class | Specific Product Example |

|---|---|---|---|

| Hydroxide (HO⁻) | Sodium Hydroxide | Sulfonic Acid Salt | Ethyl sulfonate |

| Alkoxide (RO⁻) | Sodium Methoxide | Sulfonate Ester | Ethyl methyl sulfonate |

| Amine (RNH₂) | Ammonia | Sulfonamide | Ethyl sulfonamide |

| Halide (X⁻) | Lithium Bromide | Sulfonyl Halide | Ethyl sulfonyl bromide |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thiosulfonate | Ethyl S-phenyl thiosulfonate |

The hydrolysis of sulfonate esters is a critical aspect of their chemistry, influencing their stability and application in aqueous environments. The mechanism of hydrolysis for aliphatic sulfonate esters, such as this compound, has been a subject of detailed investigation. Studies on analogous simple aliphatic sulfonates, like ethyl ethanesulfonate, have shown that hydrolysis in water proceeds predominantly through a mechanism involving the cleavage of the carbon-oxygen (C-O) bond, rather than the sulfur-oxygen (S-O) bond. oup.com This pathway is classified as a B_AL1-E1 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular). oup.com

Under acidic conditions (low pH) , the ether oxygen of the ethoxy group can be protonated, but this does not typically lead to efficient hydrolysis. The primary pathway remains slow cleavage of the C-O or S-O bond.

Under alkaline conditions (high pH) , the hydroxide ion (OH⁻) acts as a potent nucleophile. The reaction can proceed via two main pathways:

Attack at Sulfur (S-O Cleavage): The hydroxide ion attacks the electrophilic sulfur atom, displacing the 2-hydroxyethoxide leaving group. This is a standard nucleophilic acyl substitution-type reaction.

Attack at Carbon (C-O Cleavage): The hydroxide ion attacks the α-carbon of the 2-hydroxyethyl group, displacing the ethyl sulfonate anion.

Kinetic studies on simple aliphatic sulfonate esters indicate that C–O bond fission is the dominant pathway in aqueous solutions. oup.com

| Condition | Dominant Mechanism | Bond Cleavage | Products |

|---|---|---|---|

| Neutral (H₂O) | BAL1-E1 | C-O | Ethyl sulfonic acid + Ethylene (B1197577) Glycol |

| Alkaline (OH⁻) | SN2 at Carbon | C-O | Ethyl sulfonate + Ethylene Glycol |

| Alkaline (OH⁻) | SN2 at Sulfur | S-O | Ethyl sulfonate + Ethylene Glycol |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org While this reaction is extremely common for carboxylic acid esters, it is not a well-documented or synthetically common pathway for sulfonate esters. Hypothetically, the reaction could proceed under either acid or base catalysis, analogous to carboxylic ester transesterification. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) would act as a nucleophile, attacking the sulfonyl sulfur to form a tetrahedral intermediate. Subsequent elimination of the original alkoxy group (⁻OCH₂CH₂OH) would yield the new sulfonate ester. The reaction is driven by the concentration of the attacking alcohol/alkoxide. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the sulfonyl oxygen would be protonated, activating the sulfur atom toward nucleophilic attack by a neutral alcohol molecule (R'OH). A series of proton transfer steps would follow to release the 2-hydroxyethanol and the protonated new ester, which then deprotonates to give the final product. masterorganicchemistry.com

Given the high reactivity of the sulfonyl center towards stronger nucleophiles and the excellent leaving group ability of the sulfonate moiety, other reaction pathways often dominate, making the transesterification of sulfonate esters less synthetically relevant compared to their carboxylic ester counterparts.

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl (-OH) group in this compound is a versatile functional handle that can undergo a variety of common alcohol reactions. It can act as a nucleophile or be transformed through oxidation and reduction processes.

The nucleophilic oxygen of the hydroxyl group can be readily derivatized to form esters and ethers.

Esterification: The formation of a carboxylic acid ester from the hydroxyl group can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH). operachem.comorganic-chemistry.orgchemguide.co.uk This is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. organic-chemistry.org More reactive methods that are not equilibrium-limited include reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct. chemguide.co.uk

Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to form the ether linkage. organic-chemistry.org

| Reaction Type | Reagents | Product Functional Group | Example Product |

|---|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Carboxylate Ester | 2-(Ethoxysulfonyl)ethyl acetate |

| Acylation | Acetyl Chloride, Pyridine | Carboxylate Ester | 2-(Ethoxysulfonyl)ethyl acetate |

| Acylation | Acetic Anhydride, Pyridine | Carboxylate Ester | 2-(Ethoxysulfonyl)ethyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | Ether | 1-Ethoxy-2-(methoxysulfonyl)ethane |

Oxidation: As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP).

Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol completely to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), and Jones reagent (CrO₃ in acetone/sulfuric acid) are effective for this purpose.

| Oxidizing Agent | Product | Oxidation Level |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(Ethoxysulfonyl)acetaldehyde | Aldehyde |

| Dess-Martin Periodinane (DMP) | 2-(Ethoxysulfonyl)acetaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-(Ethoxysulfonyl)acetic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 2-(Ethoxysulfonyl)acetic acid | Carboxylic Acid |

Reduction: The term "reduction" in the context of an alcohol functional group typically refers to its complete removal, a process known as deoxygenation, to yield an alkane. The C-O bond of an alcohol is strong, and the hydroxyl group is a poor leaving group, so direct reduction is not feasible. The process generally requires converting the hydroxyl group into a better leaving group first. A common strategy is to convert the alcohol into a sulfonate ester (such as a tosylate or mesylate). The resulting C-O bond can then be cleaved reductively using reagents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this would involve derivatizing its own hydroxyl group before a reductive cleavage could be attempted. Another possibility is reductive desulfonylation, which involves the cleavage of a C-S bond to remove the sulfonyl group. wikipedia.org

Intramolecular Cyclization Potentials

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic center, presents the potential for intramolecular cyclization reactions to form heterocyclic structures. A primary pathway for such a transformation is an intramolecular Williamson ether synthesis.

In this reaction, the terminal hydroxyl group can act as a nucleophile. Under basic conditions, the alcohol is deprotonated to form an alkoxide. This is a crucial activation step, as the alkoxide is a much stronger nucleophile than the neutral alcohol. The ethoxysulfonyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the α-carbon (the carbon adjacent to the sulfonyl group). This polarization facilitates the nucleophilic attack of the alkoxide onto the α-carbon.

The feasibility and rate of this cyclization are influenced by several factors, including the strength of the base used to form the alkoxide, the reaction temperature, and the solvent. The formation of a five-membered ring, in this case, a 1,2-oxathiolane-2,2-dioxide derivative, is generally kinetically and thermodynamically favorable.

| Parameter | Influence on Intramolecular Cyclization | Typical Conditions |

| Base | A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in intermolecular reactions. | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) |

| Solvent | Aprotic polar solvents are often used to dissolve the reactants and stabilize charged intermediates. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Moderate heating is often necessary to overcome the activation energy of the reaction. | 25-80 °C |

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the α-carbon, leading to the displacement of the ethoxy group from the sulfonyl moiety. The stereochemistry at the α-carbon, if it were chiral, would be inverted during this process.

Reactivity of the Ethylene Linker

The ethylene linker in this compound is not merely a spacer but an active participant in the molecule's reactivity, primarily due to the influence of the adjacent electron-withdrawing sulfonyl group.

The hydrogen atoms on the carbon atom alpha to the sulfonyl group (α-carbon) exhibit significant acidity. The powerful electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (a carbanion) formed upon deprotonation. This stabilization occurs through inductive effects and d-orbital resonance, delocalizing the negative charge onto the oxygen atoms of the sulfonyl group.

The pKa of α-hydrogens to a sulfonyl group is typically in the range of 20-25, making them significantly more acidic than hydrogens on a simple alkane (pKa ≈ 50). This enhanced acidity allows for deprotonation with moderately strong bases, such as alkoxides or hydroxides, to form a nucleophilic α-sulfonyl carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

While classic enolization involves the formation of a C=C double bond with an adjacent hydroxyl group, typically associated with carbonyl compounds, a similar tautomeric equilibrium can be considered for β-hydroxy sulfones. In the context of this compound, the formation of a true enol is less favorable. However, under strongly basic conditions, the formation of the α-sulfonyl carbanion is the predominant reactive species. This intermediate can be considered an analog of an enolate, serving as a potent carbon nucleophile.

The ethylene linker in this compound can be susceptible to cleavage and rearrangement reactions, particularly under specific reaction conditions. The key bonds susceptible to cleavage are the Cα-S and Cα-Cβ bonds.

Studies on analogous β-hydroxysulfoxides have shown that upon one-electron oxidation, the resulting cation radicals can undergo competitive cleavage of the Cα-S and Cα-Cβ bonds. The preferred pathway is often dictated by the relative stability of the resulting fragments. While this compound is a sulfone, not a sulfoxide, similar principles of fragmentation can be considered, especially in mass spectrometry or under oxidative conditions.

Under thermal or pyrolytic conditions, β-hydroxy sulfones can undergo elimination reactions. Deprotonation of the hydroxyl group, followed by intramolecular attack and elimination, can lead to the formation of an alkene and the extrusion of sulfur dioxide. However, the stability of the ethoxysulfonyl group would influence the conditions required for such a reaction.

Rearrangement processes are less common for simple β-hydroxy sulfones but can be induced under specific catalytic or photochemical conditions. The presence of the hydroxyl group could potentially facilitate rearrangements through the formation of cyclic intermediates or by directing the migration of adjacent groups.

Mechanistic Studies of Key Transformations

Elucidating the mechanisms of reactions involving this compound requires a combination of kinetic analysis and the identification of transient intermediates.

The rate of the reaction can be expressed by the following rate law: Rate = k[this compound]m[Base]n

Where:

k is the rate constant.

m and n are the reaction orders with respect to this compound and the base, respectively.

By systematically varying the concentrations of the reactant and the base and measuring the initial reaction rates, the values of m and n can be determined. For a classic SN2-type intramolecular cyclization, the reaction is expected to be first order in the alkoxide concentration, which is in turn dependent on the concentration of the starting alcohol and the base.

| Experimental Variation | Expected Observation for SN2 Mechanism | Inference |

| Doubling [this compound] | Rate doubles | First order in substrate |

| Doubling [Base] | Rate doubles | First order in base (for alkoxide formation) |

| Changing the leaving group (e.g., tosyloxy) | Rate changes | Leaving group is involved in the rate-determining step |

The direct observation of reaction intermediates is often challenging due to their transient nature. Spectroscopic techniques are invaluable in this regard. For reactions involving this compound, key intermediates would include the alkoxide, the α-sulfonyl carbanion, and potentially carbocationic species in cleavage reactions.

NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons in this compound upon addition of a base can provide evidence for the formation of the alkoxide or the α-sulfonyl carbanion. The disappearance of the hydroxyl proton signal and a downfield shift of the adjacent methylene (B1212753) protons would indicate alkoxide formation.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the gas phase. This technique could potentially identify the deprotonated starting material or fragment ions resulting from cleavage processes.

Trapping Experiments: Reactive intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. For example, if an α-sulfonyl carbanion is formed, it could be trapped by adding an electrophile like methyl iodide, leading to a methylated product.

The study of reaction intermediates provides direct evidence for the proposed mechanistic pathways and allows for a more complete understanding of the chemical reactivity of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. In the context of this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, characterizing the geometries and energetic properties of transition states, and ultimately, predicting the most likely mechanisms for its various transformations. While direct computational studies on this compound are not extensively documented in the literature, a wealth of theoretical investigations into the reactivity of related sulfonate esters provides a robust framework for understanding its behavior.

The central mechanistic question in the reactivity of sulfonate esters, including this compound, revolves around whether nucleophilic substitution at the sulfur atom proceeds through a concerted (SN2-like) mechanism or a stepwise pathway involving a pentacoordinate intermediate. nih.govacs.org Computational studies have been at the forefront of this debate, offering detailed potential energy surfaces to distinguish between these possibilities.

For the alkaline hydrolysis of sulfonate esters, a reaction of fundamental importance, computational models have been used to explore the energy landscape of the approaching nucleophile (hydroxide ion) and the sulfonate ester. A concerted mechanism would be characterized by a single transition state leading directly from reactants to products. acs.org Conversely, a stepwise mechanism would involve the formation of a metastable pentavalent intermediate, which would then decompose through a second transition state to the final products. rsc.org

Recent detailed computational studies on the alkaline hydrolysis of a series of aryl benzenesulfonates have largely favored a concerted pathway. whiterose.ac.uk These studies found no computational evidence for a thermodynamically stable pentavalent intermediate for the compounds investigated. whiterose.ac.uk Instead, the calculations consistently identified a single transition state. These findings suggest that for many sulfonate esters, the reaction proceeds via an early transition state with minimal bond cleavage to the leaving group. whiterose.ac.uk

The characteristics of the transition state in these reactions are a key focus of computational modeling. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For a concerted reaction, the transition state would feature a partially formed bond between the nucleophile and the sulfur atom and a partially broken bond between the sulfur atom and the leaving group. The precise bond lengths and angles in the calculated transition state structure can reveal how far these processes have progressed.

The table below presents hypothetical data for the alkaline hydrolysis of this compound, based on the trends observed in computational studies of other sulfonate esters. This data illustrates the key energetic and geometric parameters that would be obtained from a typical DFT study of the reaction pathway.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +22.5 | -15.0 |

| S-O (nucleophile) distance (Å) | 3.50 | 2.15 | 1.55 |

| S-O (leaving group) distance (Å) | 1.65 | 1.85 | 3.20 |

| Imaginary Frequency (cm-1) | N/A | -350 | N/A |

In this representative data, the activation energy for the reaction is +22.5 kcal/mol, which corresponds to the energy of the transition state relative to the reactants. The transition state is characterized by a single imaginary frequency, which corresponds to the vibrational mode of the atoms involved in the bond formation and cleavage that defines the reaction coordinate. The bond distances in the transition state are intermediate between those of the reactants and products, consistent with a concerted process.

Furthermore, computational models can predict how the reaction pathway and the structure of the transition state are influenced by various factors, such as the nature of the nucleophile, the leaving group, and the solvent. For instance, calculations can incorporate solvent effects, either implicitly through continuum models or explicitly by including a number of solvent molecules in the calculation. These models have shown that a pentavalent intermediate, while not stable for some sulfonate esters, might be more plausible with poorer leaving groups. rsc.org

Derivatives and Analogues of 2 Ethoxysulfonylethanol: Design, Synthesis, and Functionalization

Structural Modifications at the Ethyl and Hydroxyl Positions

The 2-ethoxysulfonylethanol molecule offers two primary sites for structural modification: the ethyl group attached to the sulfonate ester and the terminal hydroxyl group.

Modification of the Ethyl Group: The ethoxy moiety of the sulfonate ester is generally stable. However, modifications could be envisioned through the synthesis of analogues with different alkoxy groups. This would involve starting from different alcohols in the initial synthesis of the corresponding alkoxysulfonyl chloride or related precursor. For instance, methoxy, propoxy, or even more complex alkoxy groups could be introduced to modulate the electronic and steric properties of the sulfonate ester.

Functionalization of the Hydroxyl Group: The primary alcohol at the other end of the molecule is a versatile functional handle for a wide array of chemical transformations. Standard reactions of alcohols can be applied to introduce new functionalities. A key strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This opens the door to introducing a variety of nucleophiles, thereby creating a diverse range of derivatives.

| Modification Site | Potential Reactions | Resulting Functionality |

| Ethyl Group | Synthesis from different alcohols | Varied alkoxy groups (methoxy, propoxy, etc.) |

| Hydroxyl Group | Esterification | Carboxylate esters |

| Etherification (e.g., Williamson ether synthesis) | Ethers | |

| Conversion to alkyl halides (e.g., with SOCl₂ or PBr₃) | Alkyl chlorides or bromides | |

| Oxidation | Aldehyde or carboxylic acid | |

| Conversion to sulfonate esters (e.g., tosylation) | Enhanced leaving group for substitution |

Variations in the Alkyl Chain Length of the Alcohol Component

Systematic variation of the alkyl chain length between the sulfonate ester and the hydroxyl group can provide valuable insights into structure-property relationships. Synthesizing analogues such as 3-ethoxysulfonylpropan-1-ol or 4-ethoxysulfonylbutan-1-ol would allow for a systematic study of how the spacer length influences physical properties like solubility and boiling point, as well as the reactivity of the terminal hydroxyl group. The synthesis of these analogues would likely follow similar principles to that of this compound, utilizing the corresponding haloalkanol as a starting material.

Exploration of Different Sulfonate Ester Configurations

The core of this compound is the sulfonate ester. While the ethoxy group provides one point of variation, the group attached to the sulfur atom could also be modified. Instead of an ethoxy group, one could envision aryl groups (leading to arylsulfonates) or other alkyl groups. For example, replacing the ethoxy group with a tolyl group would yield 2-hydroxyethyl p-toluenesulfonate. These modifications would significantly alter the electronic properties of the sulfonate ester, influencing its stability and reactivity.

Synthesis of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers and oligomers. Both the hydroxyl group and, potentially, a functionalized ethoxy group could be used for polymerization reactions.

For instance, the hydroxyl group can be used in step-growth polymerization to form polyesters or polyethers. If the hydroxyl group is first converted to a more reactive species, such as an acrylate (B77674) or methacrylate, it could participate in chain-growth polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers. The resulting polymers would feature pendant ethoxysulfonyl groups, which could impart unique properties such as increased hydrophilicity or specific interactions.

| Polymerization Strategy | Monomer Functionality | Resulting Polymer Type |

| Step-Growth Polymerization | Diol (from this compound) and a dicarboxylic acid | Polyester (B1180765) |

| Diol (from this compound) and a dihalide | Polyether | |

| Chain-Growth Polymerization | Acrylate/methacrylate ester of this compound | Polyacrylate/Polymethacrylate |

Novel Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug discovery and materials science, where two or more pharmacophores or functional scaffolds are combined into a single molecule. The this compound scaffold can serve as a versatile linker or building block in the creation of such hybrid molecules. The terminal hydroxyl group is the primary point of attachment for other molecular fragments. Through an appropriate linker, this compound could be conjugated to bioactive molecules, fluorescent dyes, or other functional moieties. The sulfonate ester group might serve to enhance water solubility or to modulate the electronic properties of the hybrid molecule.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

A systematic investigation of the derivatives and analogues of this compound would be crucial for establishing structure-reactivity and structure-function relationships (SAR). By methodically altering the structure—for example, by changing the length of the alkyl chain or the nature of the alkoxy group—and then measuring a specific property or activity, one can develop predictive models. For instance, in the context of materials science, the thermal stability or solubility of polymeric derivatives could be correlated with the monomer structure. In medicinal chemistry, if the derivatives were to be explored for biological activity, SAR studies would be essential to optimize potency and selectivity. One published study on a series of sulfonate esters investigated their skin-sensitizing potential using the murine local lymph node assay (LLNA), demonstrating that quantitative structure-activity relationships can be developed for this class of compounds based on parameters like electrophilicity and hydrophobicity. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethoxysulfonylethanol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purity assessment of 2-ethoxysulfonylethanol. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis, such as monitoring reaction progress or quantifying trace impurities.

Gas Chromatography (GC) with Various Detection Modes (e.g., GC-MS, GC-NPD, GC-ECD, GC-MS/MS)

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound, its analysis by GC may require derivatization to increase its volatility. nih.gov For related sulfonate esters, GC coupled with mass spectrometry (GC-MS) has proven effective for trace-level analysis. rsc.orgresearchgate.net

Table 1: Hypothetical GC-MS Parameters for Analysis of Sulfonate Esters (Adapted from general methods)

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 50°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. vulcanchem.com It is also used to quickly assess the purity of fractions collected during column chromatography.

In a typical TLC analysis, a silica (B1680970) gel plate (a polar stationary phase) is used. The compound is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent), usually a mixture of organic solvents. The polarity of the mobile phase is optimized to achieve good separation. Due to the polar nature of the hydroxyl group in this compound, it will have a strong interaction with the silica gel, requiring a relatively polar eluent system to achieve migration up the plate. After development, the spots can be visualized under UV light if the compound is UV-active, or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor) that reacts with the compound to produce a colored spot.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound. These methods probe the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound (CH₃CH₂O-SO₂-CH₂CH₂OH), the ¹H NMR spectrum is expected to show characteristic signals: a triplet for the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons of the ethoxy group, and two distinct signals (likely triplets) for the two methylene groups of the ethanol (B145695) moiety. vulcanchem.com The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are expected, corresponding to the methyl carbon, the ethoxy methylene carbon, and the two methylene carbons of the ethanol backbone. vulcanchem.com The chemical shifts of these carbons provide insight into their electronic environment.

Heteronuclear NMR: Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate proton and carbon signals, confirming the connectivity of the atoms within the molecule and providing definitive structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Ethoxy | -CH₃ | ~1.3 | Triplet |

| Ethoxy | -O-CH₂- | ~4.2 | Quartet |

| Ethanol | -SO₂-CH₂- | ~3.5 | Triplet |

| Ethanol | -CH₂-OH | ~3.9 | Triplet |

| Hydroxyl | -OH | Variable | Broad Singlet |

| Ethoxy | -CH₃ | ~15 | N/A |

| Ethoxy | -O-CH₂- | ~70 | N/A |

| Ethanol | -SO₂-CH₂- | ~55 | N/A |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. These include a strong, broad band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), strong asymmetric and symmetric stretching bands for the sulfonyl (S=O) group (around 1300-1150 cm⁻¹), and C-O stretching vibrations for the ethoxy and alcohol groups (in the 1000-1300 cm⁻¹ region). vulcanchem.com

Raman Spectroscopy: Raman spectroscopy also probes vibrational modes. While IR spectroscopy is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. It can provide complementary information, particularly for the C-C and C-S skeletal vibrations.

Table 4: Key Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | ~1350 |

| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | ~1175 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound with high accuracy and for elucidating its structure through fragmentation analysis.

For this compound (C₄H₁₀O₄S), the theoretical molecular weight is 154.18 g/mol . In a typical mass spectrum, this would be observed as a molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as a pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 155 or a sodium adduct [M+Na]⁺ at m/z 177.

Tandem mass spectrometry (MS/MS) takes this analysis a step further. researchgate.net In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. uab.edu The resulting fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification of the compound. libretexts.orgmiamioh.edu Based on the structure of this compound, several key fragmentation pathways can be predicted.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 155)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 155 | [CH₃CH₂OSO₂CH₂CH₂OH + H]⁺ | 137 | H₂O (18) |

| 155 | [CH₃CH₂OSO₂CH₂CH₂OH + H]⁺ | 127 | C₂H₄ (28) |

| 155 | [CH₃CH₂OSO₂CH₂CH₂OH + H]⁺ | 111 | C₂H₅OH (46) |

| 155 | [CH₃CH₂OSO₂CH₂CH₂OH + H]⁺ | 93 | C₂H₄O₂ (62) |

This table is predictive and actual fragmentation may vary based on instrumental conditions.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. ijarnd.comnih.gov This coupling allows for the analysis of individual components within a complex mixture, providing both qualitative and quantitative information. springernature.comsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detection by MS. While this compound has a hydroxyl group that may require derivatization to increase volatility and improve peak shape, GC-MS can offer excellent chromatographic resolution. thermofisher.cnnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for polar, non-volatile, or thermally sensitive compounds like this compound. thermofisher.com The compound can be analyzed directly without derivatization. Reversed-phase liquid chromatography would likely be employed, separating the analyte from matrix components before it enters the mass spectrometer's ion source. waters.com LC coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach, providing exceptional sensitivity and selectivity for quantitative studies. epa.govnih.govwa.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds in a capillary column before MS detection. | Suitable, but may require derivatization of the hydroxyl group to improve volatility and peak shape. | High separation efficiency; extensive spectral libraries available for identification. | Requires derivatization; potential for thermal degradation of the analyte in the injector. |

| LC-MS/MS | Separates compounds in a liquid mobile phase before MS/MS detection. | Highly suitable due to the compound's polarity and thermal sensitivity. | High sensitivity and selectivity; no derivatization needed; suitable for complex matrices. | Can be susceptible to matrix effects (ion suppression or enhancement). chromatographyonline.com |

Sample Preparation Strategies for Complex Matrices (e.g., Solid-Phase Extraction (SPE), QuEChERS, Liquid-Liquid Microextraction)

Analyzing this compound in complex matrices such as environmental water, soil, or biological fluids requires an effective sample preparation step. chromatographyonline.com The goal is to isolate the analyte from interfering components, concentrate it, and transfer it into a solvent compatible with the analytical instrument. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates components of a mixture according to their physical and chemical properties. documentsdelivered.com For this compound, a polar compound, a reversed-phase SPE sorbent (e.g., C18) could be used to retain it from an aqueous sample. The retained analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with a mixture of sorbents. This method is highly effective for removing a wide range of matrix interferences and could be adapted for the analysis of this compound in food or environmental samples.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized extraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. analchemres.org This creates fine droplets, maximizing the surface area for rapid extraction of the analyte. Due to the polarity of this compound, a suitable combination of polar-modified extraction and disperser solvents would be required.

Table 3: Overview of Sample Preparation Techniques for this compound

| Technique | Principle | Typical Solvents/Sorbents | Suitability for Complex Matrices |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components pass through. The analyte is then eluted. | Reversed-phase (C18, polymer-based) or normal-phase sorbents. Elution with methanol or acetonitrile. | Excellent. Highly versatile and effective for cleaning up diverse sample types. |

| QuEChERS | Acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. | Acetonitrile for extraction. d-SPE tubes containing PSA, C18, and MgSO₄ for cleanup. | Excellent. Particularly effective for food and agricultural samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution of extraction and disperser solvents is formed in the sample, enabling fast extraction into the fine droplets. | Extraction: Chlorinated solvents. Disperser: Acetone, acetonitrile, methanol. | Good. Best for aqueous samples with low to moderate complexity. |

Validation of Analytical Methods: Accuracy, Precision, Sensitivity, and Detection Limits

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. scielo.brusp.org It ensures the reliability and reproducibility of the results obtained. researchgate.net Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). gavinpublishers.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of this compound at different concentration levels.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to the same sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability and intermediate precision).

Sensitivity: The sensitivity of an analytical method relates to its ability to discriminate between small differences in analyte concentration.

Detection and Quantitation Limits (LOD and LOQ): The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 4: Key Parameters for the Validation of an Analytical Method for this compound

| Validation Parameter | Definition | Typical Acceptance Criteria | Experimental Approach |

|---|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Mean recovery of 80-120% is often acceptable. | Analyze spiked samples at multiple concentration levels (e.g., 3 levels, 3 replicates each). |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | RSD ≤ 15% (may be stricter, e.g., ≤ 2% for assays). | Analyze a minimum of 6 replicates of a sample at 100% of the target concentration. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. | Analyze a series of standards at a minimum of 5 different concentrations. |

| Limit of Detection (LOD) | Lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) of 3:1. | Determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be reliably detected. |

| Limit of Quantitation (LOQ) | Lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio (S/N) of 10:1. | Determined by analyzing samples with known low concentrations and establishing the minimum level that meets precision and accuracy criteria. |

Theoretical and Computational Chemistry Approaches to 2 Ethoxysulfonylethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it a popular choice for studying medium-sized molecules like 2-ethoxysulfonylethanol.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic properties could be calculated. For instance, the distribution of electron density would reveal the polar regions of the molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-311G(d,p))

| Property | Hypothetical Value |

| Total Energy | -853.1234 Hartrees |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.45 Debye |

Ab Initio Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results.

An ab initio study of this compound would likely be employed to benchmark the results obtained from DFT calculations or to investigate specific phenomena where electron correlation effects are particularly important. For example, high-level ab initio calculations could be used to obtain a very accurate value for the molecule's ionization potential or electron affinity.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the ethyl and ethanol (B145695) chains in this compound suggests that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can be used to study the conformational landscape, intermolecular interactions in a condensed phase, and the time-averaged properties of the system.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. For this compound, this would include:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculated frequencies would correspond to the stretching and bending modes of the various functional groups, such as the S=O, C-O, and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted. These calculations are crucial for interpreting experimental NMR spectra and for assigning the signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| IR | S=O stretch | 1350-1370 cm⁻¹ |

| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) |

| ¹H NMR | -CH₂-O- (ethanol) | 3.8 ppm |

| ¹³C NMR | -CH₂-S- | 55 ppm |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or partition coefficient based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. While no specific QSPR models for this compound are reported, this approach represents a viable method for estimating its properties in the absence of experimental data.

Biological Activity and Biomedical Applications of 2 Ethoxysulfonylethanol and Its Analogues

Investigation of Enzyme Interactions and Inhibition Potential

The interaction of sulfonyl-containing compounds with enzymes is a key area of investigation, particularly in the development of therapeutic agents. Many drugs exert their effects through the inhibition of specific enzymes. For instance, the cytochrome P450 (CYP450) family of enzymes, crucial for the metabolism of a vast number of drugs, is a common target for inhibitory interactions. nih.gov The inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov

While there is no specific data on 2-ETHOXYSULFONYLETHANOL's interaction with CYP450, studies on other sulfonyl-containing compounds have demonstrated such potential. For example, certain rooibos extracts containing sulfonyl-like moieties have been shown to inhibit CYP2C8 and CYP3A4 enzymes. nih.gov This highlights the general propensity of this chemical class to interact with key metabolic enzymes. The specific structural features of this compound would ultimately determine its unique enzyme interaction profile.

Receptor Binding and Signaling Pathway Modulation

The ability of a compound to bind to specific receptors and modulate signaling pathways is fundamental to its pharmacological effect. For instance, the interleukin-2 (B1167480) receptor (IL-2R) utilizes a clathrin- and caveolae-independent endocytosis pathway regulated by the Rac1/Pak/cortactin signaling cascade. nih.gov While there is no direct evidence of this compound binding to this or other receptors, the diverse biological activities of its analogues suggest potential interactions with various signaling pathways.

Phytochemicals, for example, are known to exert anti-cancer effects by modulating inflammatory signaling pathways, such as suppressing NF-κB activation and down-regulating COX-2. nih.gov The structural motifs within this compound could potentially allow it to interact with components of such pathways, although this remains to be experimentally verified. Further research into the specific receptor binding profile of this compound is necessary to elucidate its potential for modulating cellular signaling.

Cellular Assays for Biological Response and Mechanistic Insight (e.g., antifungal activity, antitumor activity)

Cellular assays are critical for determining the biological effects of a compound and understanding its mechanism of action. Analogues of this compound have demonstrated notable activity in such assays, particularly in the realms of antifungal and antitumor applications.

In Vitro Efficacy Studies

Antifungal Activity: A significant body of research exists on the in vitro antifungal activity of sulfonyl-containing compounds. For example, a series of 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides were synthesized and showed potent activity against Botrytis cinerea. mdpi.comresearchgate.net Notably, compounds V-1 and V-9 from this series exhibited EC50 values of 0.10 and 0.01 mg/L against a sensitive strain of the fungus. mdpi.com Similarly, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide (III-18), an analogue, displayed an EC50 of 4.17 µg/mL against B. cinerea, which was superior to the commercial fungicide procymidone. mdpi.com These findings underscore the potential of the sulfonyl scaffold in developing new antifungal agents.

Antitumor Activity: In the context of cancer research, various analogues have been evaluated. For instance, novel β-lactam and oxadiazole compounds have shown antitumor activity against the human breast cancer cell line MDA-MB-231. nih.gov Specifically, a penicillin derivative, PGC22i, decreased tumor cell viability by 98.43%. nih.gov While not direct analogues, these studies highlight the potential for discovering anticancer agents within diverse chemical classes. Other research on 2,3-diarylcyclopent-2-ene-1-ones also demonstrated cytotoxicity against various tumor cell lines. nih.gov

The table below summarizes the in vitro efficacy of some analogues of this compound.

| Compound/Analogue | Target Organism/Cell Line | Efficacy Metric (e.g., IC50, EC50) | Reference |

| PGC22i (penicillin derivative) | MDA-MB-231 (human breast cancer) | 98.43% decrease in viability | nih.gov |

| V-1 (2-acyloxyethylsulfonamide) | Botrytis cinerea (sensitive strain) | EC50 = 0.10 mg/L | mdpi.com |

| V-9 (2-acyloxyethylsulfonamide) | Botrytis cinerea (sensitive strain) | EC50 = 0.01 mg/L | mdpi.com |

| III-18 (N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide) | Botrytis cinerea | EC50 = 4.17 µg/mL | mdpi.com |

Mechanistic Underpinnings of Observed Biological Effects

Understanding the mechanism of action is crucial for the development of any bioactive compound. For antifungal agents, one common mechanism is the inhibition of respiration. For example, 2-allylphenol (B1664045) and its derivatives have been shown to inhibit the respiratory chain in B. cinerea. nih.gov

In the context of antitumor activity, mechanisms can be varied and complex. Some compounds induce apoptosis (programmed cell death) and cell cycle arrest. For example, podophyllotoxin-naphthoquinone derivatives have been shown to cause G2/M phase arrest and activate caspases, key enzymes in the apoptotic pathway. nih.gov The quinonoid moiety in these compounds can produce reactive oxygen species (ROS), leading to oxidative stress and cancer cell destruction. nih.gov While the specific mechanisms for this compound are unknown, these examples from related fields provide plausible avenues for future investigation.

Exploration as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov An ideal chemical probe has high selectivity for its target and can be used to elucidate biological pathways or validate drug targets. nih.gov While this compound has not been specifically developed or utilized as a chemical probe, its potential in this area would depend on its ability to selectively interact with a specific biological target. Fluorescent probes, for example, are designed to detect specific biomolecules or cellular processes. bohrium.com The development of a fluorescently labeled version of this compound could be a strategy to explore its cellular uptake, distribution, and target engagement.

Potential as a Lead Compound or Scaffold for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.gov Natural products are a rich source of lead compounds. nih.gov The diverse biological activities observed in the analogues of this compound suggest that the sulfonyl scaffold holds promise for drug discovery.

The fungicidal activity of various sulfonyl-containing compounds indicates their potential as lead structures for the development of new agricultural fungicides. mdpi.commdpi.comnih.gov Similarly, the antitumor effects seen in some related compounds suggest that this chemical class could serve as a starting point for the design of novel anticancer agents. nih.gov The process of lead optimization would involve synthesizing and testing a library of this compound derivatives to identify compounds with enhanced activity and favorable drug-like properties.

Environmental Fate, Transport, and Ecotoxicological Considerations of 2 Ethoxysulfonylethanol

Degradation Pathways in Environmental Compartments

The environmental persistence of 2-ethoxysulfonylethanol is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, oxidation, and biodegradation.

Hydrolytic Degradation Kinetics and Products

The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that can be catalyzed by acids or bases. This process would likely cleave the molecule into ethanol (B145695) and 2-hydroxyethanesulfonic acid.

The rate of hydrolysis is dependent on pH and temperature. For a structurally analogous compound, ethyl 2-(aminosulfonyl)benzoate, the hydrolysis follows pseudo-first-order kinetics and is significantly influenced by pH, with the rate increasing as the pH becomes more alkaline. The experimental rate constant for this compound has been described by the equation: kobs = k1 [OH-]. nih.gov While a direct kinetic value for this compound is unavailable, it is reasonable to infer that its hydrolysis would also be accelerated under alkaline conditions.

Table 1: Estimated Hydrolytic Degradation Parameters for this compound (based on analogous compounds)

| Parameter | Estimated Value/Characteristic | Basis of Estimation |

|---|---|---|

| Primary Products | Ethanol, 2-Hydroxyethanesulfonic Acid | General principles of ester hydrolysis. chemguide.co.uklibretexts.org |

| Reaction Kinetics | Pseudo-first-order | Based on studies of ethyl 2-(aminosulfonyl)benzoate. nih.gov |

| pH Dependence | Rate increases with increasing pH (alkaline conditions) | Observed for ethyl 2-(aminosulfonyl)benzoate. nih.gov |

Photolytic and Oxidative Transformations

Photolytic degradation involves the breakdown of a chemical by light energy. While direct photolysis of simple alkyl sulfonates is not expected to be a significant degradation pathway due to the lack of a chromophore that absorbs sunlight, indirect photolysis and oxidative transformations involving reactive species like hydroxyl radicals (•OH) are likely to occur in the environment.

Hydroxyl radicals are highly reactive and can initiate the degradation of organic compounds in the atmosphere and in sunlit surface waters. The reaction of •OH with this compound would likely proceed through hydrogen abstraction from the ethyl and ethanol moieties. This could lead to the formation of various oxygenated intermediates and ultimately, mineralization to carbon dioxide, water, and sulfate (B86663). Studies on the photodegradation of short-chain chlorinated paraffins and short-chain alkyl- and alkanolamines have shown that hydroxyl radicals play a crucial role in their environmental degradation. nih.govnih.gov

Microbial Biodegradation Mechanisms in Water and Soil